Picrasin B

Description

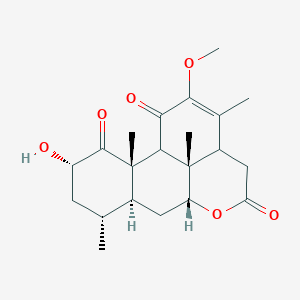

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4S,6R,7S,9R,13R,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-9-6-13(22)19(25)21(4)11(9)7-14-20(3)12(8-15(23)27-14)10(2)17(26-5)16(24)18(20)21/h9,11-14,18,22H,6-8H2,1-5H3/t9-,11+,12+,13+,14-,18+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESOKLRVLMVNMO-WCAPFRRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26121-56-2 | |

| Record name | (2α)-2-Hydroxy-12-methoxypicras-12-ene-1,11,16-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26121-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Picrasin B: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasin B, a member of the quassinoid family of bitter principles, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Simaroubaceae family, commonly known as the quassia family. The primary and most extensively studied source of this compound is Picrasma quassioides. Various parts of this plant have been reported to contain this compound, with the highest concentrations typically found in the stem and bark.

While specific quantitative yields of this compound from different plant parts are not extensively documented in publicly available literature, the total quassinoid content in related species can provide a general indication. For instance, in Picrasma excelsa, the total bitter substances have been reported to range from 0.14% to 0.28% of the dry weight. It is important to note that the yield of this compound can be influenced by various factors, including the geographical location of the plant, the time of harvest, and the specific plant part utilized for extraction.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) |

| Picrasma quassioides | Simaroubaceae | Stem, Bark[1][2] |

| Picrasma javanica | Simaroubaceae | Stem, Leaves, Bark, Fruits[3] |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are a synthesis of methodologies reported in scientific literature.

Preparation of Plant Material

The initial step involves the collection and processing of the plant material. The stems or bark of Picrasma quassioides are typically air-dried and then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of phytochemicals, including this compound.

-

Maceration with Ethanol: The powdered plant material is soaked in ethanol (e.g., 95%) at room temperature for an extended period (e.g., 72 hours) with occasional agitation. The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction. The resulting ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Hot Water Extraction: An alternative method involves the extraction of the plant material with hot water. This traditional method can be effective, though it may also co-extract a larger amount of polar impurities.

Fractionation of the Crude Extract

The crude extract is a complex mixture of various compounds. To simplify the subsequent purification steps, the crude extract is typically fractionated using liquid-liquid partitioning.

-

The crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Each fraction is concentrated under reduced pressure to yield the respective sub-extracts.

Chromatographic Purification

The fraction enriched with this compound is subjected to one or more chromatographic techniques to isolate the pure compound.

-

Silica Gel Column Chromatography: This is a standard and widely used technique for the separation of natural products.

-

Stationary Phase: Silica gel (e.g., 200-300 mesh).

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or methanol. The fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are identified by comparison with a standard (if available) or by their characteristic spot after visualization (e.g., using an anisaldehyde-sulfuric acid spray reagent and heating).

-

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating compounds based on their molecular size and for removing polymeric impurities.

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Typically methanol or a mixture of chloroform and methanol.

-

-

High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid chromatography technique that can be highly efficient for the separation of target compounds from complex mixtures.

-

Two-Phase Solvent System: A common system for the separation of quassinoids and alkaloids from Picrasma species is a mixture of n-hexane, ethyl acetate, methanol, and water (e.g., in a 2:2:2:2 v/v/v/v ratio). The upper and lower phases are used as the stationary and mobile phases, respectively. The selection of which phase to use as the mobile phase depends on the specific instrument and the target compound.

-

Final Purification and Characterization

Fractions containing pure this compound, as determined by TLC or HPLC, are combined and the solvent is evaporated. The purity of the isolated compound is then assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The structural elucidation and confirmation of this compound are carried out using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Picrasma quassioides.

Caption: General workflow for the isolation of this compound.

References

- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]

- 3. US8217187B2 - Process to extract quassinoids - Google Patents [patents.google.com]

An In-depth Technical Guide to Picrasin B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasin B, also known as Nigakilactone I, is a complex, naturally occurring quassinoid, a class of degraded triterpenoids.[1][2] Isolated from plants of the Picrasma genus, particularly Picrasma quassioides, this molecule has garnered significant interest within the scientific community for its diverse biological activities.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its involvement in crucial signaling pathways and detailed experimental methodologies.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid characterized by a highly oxygenated and complex molecular architecture. Its systematic IUPAC name is (1S,2S,4S,6R,7S,9R,13R,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-14-ene-3,11,16-trione.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 26121-56-2 | [2][3] |

| Molecular Formula | C₂₁H₂₈O₆ | [2][3] |

| Molecular Weight | 376.4 g/mol | [2][3] |

| Appearance | Powder | [4] |

| Solubility | Soluble in DMSO (50 mg/mL), dimethyl formamide (25 mg/mL), 100% ethanol (12 mg/mL), methanol (50 mg/mL), chloroform, dichloromethane, ethyl acetate, and acetone. Slightly soluble in water. | [1][4][5] |

| Melting Point | Not available |

Table 2: Spectroscopic Data of this compound (¹³C-NMR)

| Carbon Atom | Chemical Shift (δ) in ppm | Reference(s) |

| 1 | 82.38 (d) | [6] |

| 2 | 197.10 (s) | [6] |

| 3 | 124.82 (d) | [6] |

| 4 | 162.53 (s) | [6] |

| 5 | 40.87 (d) | [6] |

| 6 | 24.76 (t) | [6] |

| 7 | 77.49 (d) | [6] |

| 8 | 46.76 (s) | [6] |

| 9 | 43.87 (d) | [6] |

| 10 | 44.47 (s) | [6] |

| 11 | 109.06 (s) | [6] |

| 12 | 73.56 (d) | [6] |

| 13 | 81.10 (d) | [6] |

| 14 | 48.70 (t) | [6] |

| 15 | 144.19 (s) | [6] |

| 16 | 192.72 (s) | [6] |

| 17 | 71.42 (d) | [6] |

| 18 (CH₃) | Not specified | |

| 19 (CH₃) | Not specified | |

| 20 (CH₃) | Not specified | |

| 21 (OCH₃) | Not specified |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied. These effects are primarily attributed to its ability to modulate key cellular signaling pathways, including the NF-κB and MAPK pathways, and to induce apoptosis.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone in the regulation of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway. While the precise molecular interactions are still under investigation, it is hypothesized that this compound may interfere with the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This ultimately leads to the suppression of NF-κB nuclear translocation and the downregulation of inflammatory gene expression.

References

- 1. This compound acetate | CAS:30315-04-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | C21H28O6 | CID 12313355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 26121-56-2 | BBA12156 | Biosynth [biosynth.com]

- 4. This compound | CAS:26121-56-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. stratelabs.ca [stratelabs.ca]

- 6. researchgate.net [researchgate.net]

The Unfolding Pathway: A Technical Guide to the Biosynthesis of Picrasin B in Picrasma quassioides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasin B, a highly oxygenated quassinoid-type triterpenoid, is a significant secondary metabolite isolated from the bitterwood tree, Picrasma quassioides. This compound, along with other quassinoids, has garnered considerable interest in the scientific and pharmaceutical communities due to its wide range of biological activities, including anti-inflammatory, anti-viral, and potent anti-cancer properties. Understanding the intricate biosynthetic pathway of this compound is paramount for harnessing its therapeutic potential, potentially enabling its production through synthetic biology approaches and facilitating the development of novel drug candidates.

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the complete pathway from the primary precursor to the final complex structure of this compound is yet to be fully elucidated, significant strides have been made in identifying the initial steps, which are believed to be shared with the biosynthesis of other structurally related triterpenoids. This document synthesizes the available scientific data, outlines the hypothesized enzymatic transformations, and presents the known experimental methodologies employed in the study of quassinoid biosynthesis.

The General Triterpenoid and Early Quassinoid Biosynthetic Pathway

The biosynthesis of this compound begins with the universal precursor for all triterpenoids: (S)-2,3-oxidosqualene[1][2]. This precursor is formed from the isoprenoid pathway[2][3]. The early stages of quassinoid biosynthesis are now understood to share a common route with limonoids, another class of modified triterpenoids[4][5][6].

The initial committed steps in the biosynthesis of quassinoids have been elucidated in Ailanthus altissima, a member of the same Simaroubaceae family as Picrasma quassioides[4][5]. These foundational steps, leading to the formation of the key protolimonoid intermediate, melianol, are catalyzed by a sequence of an oxidosqualene cyclase and two cytochrome P450 monooxygenases[4][5].

The proposed early biosynthetic pathway is as follows:

Hypothesized Late-Stage Biosynthesis of this compound

Following the formation of melianol, the biosynthetic pathway is thought to diverge and undergo a series of complex oxidative and rearrangement reactions to form the diverse array of quassinoid skeletons[7][8]. It is hypothesized that quassinoids are derived from the oxidative degradation of a tetracyclic triterpene precursor, such as euphol[9].

The precise enzymatic steps and intermediates that convert melianol to this compound in Picrasma quassioides remain largely uncharacterized. However, based on the chemical structure of this compound and other related quassinoids, the late-stage pathway likely involves a series of reactions including:

-

Oxidations: Catalyzed by cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (ODDs).

-

Rearrangements: To form the characteristic picrasane skeleton.

-

Lactone Formation: Formation of the δ-valerolactone ring.

-

Group Modifications: Hydroxylations, methylations, and other functional group interconversions.

The logical progression from the shared intermediate to the specific structure of this compound can be visualized as a series of hypothetical transformations.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. Information such as the kinetic parameters of the biosynthetic enzymes, in vivo concentrations of precursors and intermediates, and the overall yield of the pathway in Picrasma quassioides has not been reported. The data available from the study on Ailanthus altissima focused on the identification of the enzymatic products rather than detailed kinetic characterization.

Table 1: Summary of Identified Early Biosynthetic Pathway Components for Quassinoids

| Precursor/Intermediate | Enzyme (from A. altissima) | Enzyme Type | Product |

| 2,3-Oxidosqualene | AaTS | Oxidosqualene Cyclase | Tirucalla-7,24-dien-3β-ol |

| Tirucalla-7,24-dien-3β-ol | AaCYP71CD4 | Cytochrome P450 | Dihydroniloticin |

| Dihydroniloticin | AaCYP71BQ17 | Cytochrome P450 | Melianol |

Experimental Protocols

The elucidation of the early stages of quassinoid biosynthesis in Ailanthus altissima provides a methodological framework that can be adapted for studying the specific pathway to this compound in Picrasma quassioides. The key experimental approaches include a combination of transcriptomics, heterologous expression, and metabolomics.

Transcriptome Analysis and Gene Candidate Identification

-

RNA Extraction and Sequencing: Total RNA is extracted from various tissues of Picrasma quassioides (e.g., leaves, stems, roots) where this compound is known to accumulate. High-throughput sequencing (RNA-Seq) is then performed to generate a comprehensive transcriptome.

-

De Novo Transcriptome Assembly: The sequencing reads are assembled de novo to reconstruct the full-length transcripts of expressed genes.

-

Gene Annotation and Candidate Selection: The assembled transcripts are annotated by comparing their sequences against public databases to identify putative enzyme-coding genes, particularly oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs), which are known to be involved in triterpenoid biosynthesis. Co-expression analysis can be employed to identify genes that are coordinately expressed with known triterpenoid pathway genes.

Heterologous Expression of Candidate Genes

-

Gene Cloning and Vector Construction: Candidate genes identified from the transcriptome analysis are amplified by PCR and cloned into a suitable plant expression vector.

-

Transient Expression in Nicotiana benthamiana: The expression vectors are introduced into Agrobacterium tumefaciens, which is then used to infiltrate the leaves of N. benthamiana. This allows for the rapid, transient expression of the candidate enzymes.

-

In Vivo Bioconversion: The infiltrated N. benthamiana leaves are supplied with a known precursor (e.g., 2,3-oxidosqualene or a downstream intermediate) to test the enzymatic activity of the expressed protein in vivo.

Metabolite Extraction and Analysis

-

Extraction: Metabolites are extracted from the infiltrated N. benthamiana leaves using an appropriate organic solvent (e.g., ethyl acetate).

-

Analysis by LC-MS: The crude extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of new products resulting from the enzymatic conversion of the supplied precursor. The mass spectra of the products are compared with those of authentic standards or previously reported data to confirm their identity.

The following diagram illustrates the general workflow for the identification of biosynthetic genes.

Future Outlook and Research Directions

The elucidation of the complete biosynthetic pathway of this compound presents an exciting frontier in natural product research. Future research efforts should be directed towards:

-

Identification of Late-Stage Enzymes: Utilizing the experimental workflow described above to identify the specific cytochrome P450s, dioxygenases, and other enzymes responsible for converting melianol into this compound in Picrasma quassioides.

-

Isotopic Labeling Studies: Employing stable isotope-labeled precursors (e.g., ¹³C-labeled glucose or mevalonate) to trace the flow of carbon atoms through the pathway and confirm the proposed intermediates.

-

In Vitro Enzymatic Assays: Expressing and purifying the identified biosynthetic enzymes to perform in vitro assays for detailed kinetic characterization and substrate specificity studies.

-

Metabolic Engineering: Reconstituting the complete biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, to enable the sustainable and scalable production of this compound.

The continued investigation into the biosynthesis of this compound will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the development of novel and potent therapeutic agents.

References

- 1. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 4. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]

- 5. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quassinoids: Phytochemistry and antitumor prospect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent syntheses and biological profiling of quassinoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Investigating the Mechanism of Action of Picrasin B and Related Quassinoids in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasin B is a member of the quassinoid family, a group of structurally complex and biologically active triterpenoids isolated from plants of the Simaroubaceae family, notably Picrasma quassioides. Quassinoids, including this compound, have garnered significant interest in oncology for their potential anti-cancer properties. While the broader class of compounds from P. quassioides has demonstrated cytotoxic, anti-proliferative, and pro-apoptotic effects across various cancer cell lines, detailed mechanistic studies specifically elucidating the action of this compound are limited in the available scientific literature.

This technical guide provides a framework for researchers investigating the anti-cancer mechanisms of this compound. It outlines the known activities of closely related compounds, details the core signaling pathways commonly dysregulated in cancer that serve as probable targets, presents standardized protocols for key experimental assays, and provides visualizations for these complex systems. The methodologies and pathways described herein represent the standard approach for characterizing the mechanism of action of novel anti-cancer compounds like this compound.

Core Anti-Cancer Mechanisms of Compounds from Picrasma quassioides

Studies on various compounds isolated from P. quassioides have revealed several key mechanisms through which they exert their anti-cancer effects. These are the primary areas of investigation for characterizing this compound.

-

Induction of Apoptosis: Many compounds from P. quassioides, such as Picrasidine I, have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the intrinsic apoptosis pathway, which involves altering the expression of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[1]

-

Cell Cycle Arrest: The arrest of the cell cycle is a critical mechanism for inhibiting tumor growth. Picrasidine I has been observed to cause cell cycle arrest at the sub-G1, S, and G2/M phases in nasopharyngeal carcinoma cells.[1] This is typically associated with the downregulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

-

Modulation of Oncogenic Signaling Pathways: The anticancer effects of these compounds are often linked to their ability to interfere with critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. The most pertinent of these include the PI3K/Akt, MAPK/ERK, and NF-κB pathways. For instance, Picrasidine I has been reported to activate JNK and ERK pathways while inhibiting the PI3K/Akt signaling pathway.[1]

Key Signaling Pathways in Cancer Pathogenesis

Understanding the primary signaling cascades that promote cancer is essential for identifying the molecular targets of novel therapeutic agents. This compound likely exerts its effects by modulating one or more of the following pathways.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for cancer therapeutics.[2][3] Activation of this pathway, often through growth factor receptor signaling or mutations in key components like PIK3CA, leads to the phosphorylation and activation of Akt. Akt then phosphorylates a multitude of downstream targets that collectively suppress apoptosis and promote cell cycle progression and protein synthesis.[2][4]

The RAS/RAF/MEK/ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the RAS/RAF/MEK/ERK pathway, is another critical regulator of cell proliferation, differentiation, and survival.[5][6] This pathway transmits signals from extracellular cues, such as growth factors, to the nucleus to regulate gene expression. Mutations in RAS or BRAF genes lead to constitutive activation of the pathway, resulting in uncontrolled cell division and resistance to apoptosis, a hallmark of many cancers.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]

- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Effects of Picrasin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasin B, a quassinoid compound isolated from plants of the Picrasma genus, has demonstrated notable anti-inflammatory properties. This technical guide delineates the molecular mechanisms underpinning this compound's therapeutic potential, focusing on its modulatory effects on key inflammatory signaling cascades. This document provides a consolidation of quantitative data, detailed experimental methodologies for assessing its bioactivity, and visual representations of the relevant signaling pathways and workflows to support further research and development.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Signaling

The anti-inflammatory activity of this compound is primarily attributed to its ability to suppress key signaling pathways that orchestrate the inflammatory response. The primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.

This compound exerts its anti-inflammatory effect by inhibiting this cascade. Evidence points to this compound acting as a potent NF-κB inhibitor, preventing its activation and subsequent nuclear translocation.[1] This blockade halts the downstream production of a suite of inflammatory mediators.

Figure 1: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases—including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK—is another critical component of the inflammatory response.[2] These kinases are activated by various extracellular stimuli, including LPS, and they regulate the expression of inflammatory mediators and cytokines. The anti-inflammatory mechanisms of compounds from Picrasma quassioides have been shown to involve the reduction of ERK phosphorylation.[3] By modulating the MAPK cascade, this compound can further diminish the cellular inflammatory output.

Figure 2: this compound modulates the MAPK signaling pathway.

Quantitative Data on Anti-Inflammatory Activity

The inhibitory effects of this compound on key inflammatory markers have been quantified in vitro. The following table summarizes the available data on its inhibitory concentrations (IC50).

| Parameter Assessed | Assay System | IC50 of this compound | Reference |

| NF-κB Inhibition | In vitro cellular assay | 0.43 µmol/L | [1] |

| Nitric Oxide (NO) Production | In vitro cellular assay | 50.4 ± 0.8 µmol/L | [1] |

| Superoxide Anion Radical Scavenging | In vitro chemical assay | 1.84 µmol/L | [1] |

Note: For context, other compounds from Picrasma quassioides, known as quassidines, inhibited the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages with IC50 values ranging from 88.41 to >100 µM.[4][5]

Experimental Protocols

Standardized preclinical models are essential for evaluating and comparing the anti-inflammatory potential of compounds like this compound. Detailed below are representative protocols for a common in vitro and in vivo assay.

In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages

This assay is a widely used primary screen to determine a compound's ability to inhibit inflammatory mediator production in a relevant cell line.

Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control, typically DMSO). The cells are pre-incubated for 1-2 hours.

-

Inflammatory Stimulation: LPS (final concentration of 10-100 ng/mL) is added to all wells except the negative control group to induce an inflammatory response.

-

Incubation: The plates are incubated for 18-24 hours.

-

Quantification of Nitric Oxide (NO):

-

The cell supernatant is collected.

-

NO production is measured indirectly by quantifying nitrite (a stable metabolite of NO) using the Griess Reagent system.

-

Absorbance is read at ~540 nm, and nitrite concentration is calculated from a sodium nitrite standard curve.

-

-

Quantification of Cytokines (TNF-α, IL-6):

-

The cell supernatant is analyzed using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6, according to the manufacturer's instructions.

-

-

Cell Viability Assay:

-

The remaining cells are assessed for viability using an MTT or CCK-8 assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

-

Figure 3: Experimental workflow for the in vitro anti-inflammatory assay.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute, localized inflammation used to evaluate the efficacy of anti-inflammatory drugs.

Objective: To assess the ability of this compound to reduce acute inflammation and edema in vivo.

Methodology:

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are randomly divided into groups (n=5-6 per group):

-

Group I: Vehicle Control (e.g., saline with 0.5% Tween 80)

-

Group II: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg)

-

Group III-V: Test Groups (this compound at various doses, e.g., 10, 25, 50 mg/kg)

-

-

Compound Administration: The vehicle, positive control, or this compound is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

Baseline Measurement: One hour after drug administration, the initial volume of the right hind paw of each animal is measured using a plethysmometer.

-

Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.

-

Edema Measurement: The paw volume is measured again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis:

-

The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume at each time point.

-

The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

-

Figure 4: Experimental workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Directions

This compound presents a compelling profile as an anti-inflammatory agent, with a defined mechanism of action centered on the dual inhibition of the NF-κB and MAPK signaling pathways. The quantitative data, particularly its potent inhibition of NF-κB, underscores its potential for therapeutic development.

Future research should aim to:

-

Confirm the in vivo efficacy of isolated this compound in various inflammatory models, including chronic inflammation.

-

Elucidate the precise molecular binding targets of this compound within the NF-κB and MAPK cascades.

-

Conduct comprehensive pharmacokinetic and toxicological studies to establish a safety profile.

-

Explore structure-activity relationships by synthesizing and testing this compound analogs to optimize potency and drug-like properties.

This guide provides a foundational resource for scientists dedicated to exploring the therapeutic utility of this compound in inflammatory diseases.

References

The Neuroprotective Potential of Picrasin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasin B, a quassinoid compound isolated from plants of the Picrasma genus, has emerged as a promising candidate for neuroprotective therapies. Preclinical evidence demonstrates its efficacy in mitigating oxidative stress-induced neuronal injury, a key pathological feature in a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, detailing its mechanism of action, experimental validation, and the signaling pathways it modulates. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia, are characterized by the progressive loss of neuronal structure and function. A common underlying factor in the pathology of these conditions is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This oxidative onslaught leads to cellular damage, apoptosis, and neuroinflammation, ultimately culminating in neuronal cell death.

This compound, a bitter-tasting quassinoid, has garnered scientific interest for its potential to counteract these detrimental processes. In vitro studies have demonstrated its potent neuroprotective effects, positioning it as a molecule of interest for further investigation and development.

In Vitro Neuroprotective Effects of this compound

The primary evidence for the neuroprotective properties of this compound stems from in vitro studies utilizing the human neuroblastoma cell line, SH-SY5Y, a widely accepted model for neuronal research.

Protection Against Oxidative Stress

In vitro experiments have shown that this compound confers significant protection to SH-SY5Y cells against oxidative stress induced by hydrogen peroxide (H₂O₂). The protective capacity of this compound has been reported to be comparable to that of Trolox, a well-established antioxidant.[1] This protective effect is attributed to its ability to mitigate the cytotoxic effects of H₂O₂, thereby enhancing neuronal cell viability.

Table 1: Summary of In Vitro Neuroprotective Activity of this compound

| Cell Line | Stressor | Key Findings | Reference |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Demonstrated excellent neuroprotective effects, with potency comparable to Trolox. | [1] |

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are believed to be mediated through multiple mechanisms, primarily centered around the attenuation of apoptosis and the modulation of key signaling pathways involved in cellular stress and inflammation.

Anti-Apoptotic Activity

A crucial aspect of this compound's neuroprotective action is its ability to suppress apoptosis, or programmed cell death. Studies on quassinoids isolated from Picrasma quassioides, including this compound, have revealed their capacity to downregulate the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[2] By inhibiting this critical step, this compound helps to prevent the dismantling of the cell and preserve neuronal integrity.

Modulation of Signaling Pathways

While direct evidence for this compound's modulation of specific signaling pathways is still emerging, research on the broader extracts of Picrasma quassioides and related compounds suggests the involvement of several key cellular signaling networks.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. It is hypothesized that this compound may exert its antioxidant effects in part through the activation of this protective pathway.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. Chronic activation of NF-κB in the brain contributes to neuroinflammation, a hallmark of many neurodegenerative diseases. Extracts from Picrasma quassioides have been shown to inhibit NF-κB activity, suggesting that this compound may also possess anti-neuroinflammatory properties by modulating this pathway.[3]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in a variety of cellular processes, including stress responses and apoptosis. Dysregulation of these pathways is implicated in neuronal cell death. It is plausible that this compound's neuroprotective effects involve the modulation of one or more of these MAPK pathways to promote cell survival.

Experimental Protocols

The following sections outline the detailed methodologies for key experiments used to evaluate the neuroprotective properties of this compound.

Cell Culture and Induction of Oxidative Stress

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Oxidative Stress: To model oxidative stress, cultured SH-SY5Y cells are treated with a neurotoxic concentration of hydrogen peroxide (H₂O₂). The optimal concentration and duration of H₂O₂ exposure should be determined empirically for each experimental setup.

Assessment of Neuroprotection

-

MTT Assay (Cell Viability):

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for a specified duration.

-

Induce oxidative stress by adding H₂O₂ to the culture medium.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

-

LDH Assay (Cytotoxicity):

-

Follow the same initial steps of cell seeding, pre-treatment with this compound, and induction of oxidative stress as in the MTT assay.

-

Collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.

-

Cytotoxicity is determined by the amount of LDH activity, which is proportional to the number of lysed cells.

-

Apoptosis Assays

-

Caspase-3 Activity Assay:

-

Lyse the treated SH-SY5Y cells to release intracellular contents.

-

Incubate the cell lysates with a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or DEVD-pNA).

-

Measure the fluorescence or absorbance generated by the cleavage of the substrate by active caspase-3. The signal intensity is proportional to the level of caspase-3 activation.

-

-

Western Blot for Apoptotic Markers:

-

Perform protein extraction from treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for apoptotic and anti-apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system. Densitometry analysis is used to quantify the relative protein expression levels.

-

Signaling Pathway Analysis

-

Western Blot for Phosphorylated Proteins: To investigate the activation of signaling pathways like MAPK, perform Western blotting as described above using primary antibodies specific for the phosphorylated (active) forms of key signaling proteins (e.g., phospho-p38, phospho-JNK, phospho-ERK).

-

Nrf2 Nuclear Translocation Assay:

-

Fractionate the treated cells to separate the nuclear and cytoplasmic components.

-

Perform Western blotting on both fractions using an antibody against Nrf2. An increase in Nrf2 in the nuclear fraction indicates its activation.

-

Alternatively, immunofluorescence microscopy can be used to visualize the translocation of Nrf2 into the nucleus.

-

-

NF-κB Reporter Assay:

-

Transfect cells with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.

-

Treat the transfected cells with this compound followed by a pro-inflammatory stimulus.

-

Measure the luciferase activity, which corresponds to the level of NF-κB transcriptional activity.

-

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for assessing its neuroprotective effects.

Caption: this compound's Anti-Apoptotic Mechanism.

Caption: Hypothesized Nrf2 Pathway Activation.

Caption: Postulated NF-κB Pathway Inhibition.

Caption: Experimental Workflow.

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent, primarily through its ability to counteract oxidative stress and inhibit apoptosis. While the foundational in vitro evidence is compelling, further research is imperative to fully elucidate its therapeutic potential. Future studies should focus on:

-

Quantitative Analysis: A more detailed quantitative analysis of this compound's neuroprotective effects, including the determination of IC₅₀ values in various neuronal models and against different stressors.

-

In Vivo Studies: Evaluation of the efficacy of this compound in animal models of neurodegenerative diseases to assess its bioavailability, pharmacokinetics, and in vivo neuroprotective capacity.

-

Mechanism Elucidation: In-depth investigation into the specific molecular targets and signaling pathways directly modulated by this compound to fully understand its mechanism of action.

A thorough exploration of these areas will be crucial for the translation of this compound from a promising preclinical candidate to a potential therapeutic for the treatment of neurodegenerative diseases.

References

- 1. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative proteomic analysis identifies proteins and pathways related to neuronal development in differentiated SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative proteomics and in-cell cross-linking reveal cellular reorganisation during early neuronal differentiation of SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

Picrasin B: A Technical Guide to its Potential as a Novel Insecticidal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasin B, a member of the quassinoid family of degraded triterpenes, is a natural product isolated from plants of the Picrasma genus, particularly Picrasma quassioides.[1][2][3][4] With the increasing demand for environmentally benign and effective pest management strategies, natural products like this compound are gaining significant attention for their potential as insecticidal agents. This technical guide provides a comprehensive overview of the current knowledge on this compound's insecticidal properties, including its mechanism of action, efficacy data, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is a structurally complex molecule with the chemical formula C₂₁H₂₈O₆ and a molecular weight of 376.44 g/mol .[1] Its intricate stereochemistry contributes to its biological activity.

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₆ |

| Molecular Weight | 376.44 g/mol |

| CAS Number | 26121-56-2 |

| Source | Bark of Picrasma quassioides and other Picrasma species |

Insecticidal and Antifeedant Activity

This compound has demonstrated notable insecticidal and antifeedant properties against various insect pests. Its primary mode of action is believed to be through the disruption of feeding behavior and interference with the insect's central nervous system.[5]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the insecticidal and antifeedant activity of this compound and related quassinoids against key insect pests.

Table 1: Insecticidal Activity of this compound and Other Quassinoids against 3rd Instar Larvae of Plutella xylostella (Diamondback Moth) *

| Compound | LC₅₀ (ppm) |

| This compound | 100-200 |

| Quassin | >500 |

| Neoquassin | >500 |

| Chlordimeform (Reference) | 100-200 |

*Data derived from Daido, M., et al. (1993). Biosci Biotechnol Biochem.[1]

Table 2: Comparative Insecticidal Activity of Various Compounds against Lepidopteran Pests

| Insect Pest | Compound | LC₅₀ | Reference |

| Plutella xylostella | Spinosad (48h) | 0.937 ppm | [6] |

| Chlorantraniliprole | 0.005 mL/L | [7] | |

| Spodoptera litura | Rhein (96h) | 1192.55 ppm | [8] |

| Emamectin benzoate (48h) | 19.7 ppm | [9] |

Mechanism of Action

The precise molecular targets of this compound in insects are still under investigation. However, the strong antifeedant properties of quassinoids suggest an interaction with the insect's gustatory system. It is hypothesized that this compound acts as a potent bitterant, activating gustatory receptor neurons (GRNs) that signal aversion and halt feeding. This deterrence is a critical component of its insecticidal effect, leading to starvation and reduced fitness.

Furthermore, some studies on quassinoids suggest a neurotoxic mechanism of action.[5] This could involve interference with neurotransmitter signaling pathways or ion channel function within the insect's central nervous system, leading to paralysis and death.

Proposed Signaling Pathway for Antifeedant Activity

The following diagram illustrates a proposed signaling pathway for the antifeedant action of this compound, based on the general understanding of insect gustation for bitter compounds.

Proposed signaling cascade of this compound's antifeedant activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the insecticidal potential of this compound.

Insecticidal Bioassay: Leaf-Dip Method

This method is used to determine the lethal concentration (LC₅₀) of a compound against leaf-chewing insects.

Materials:

-

This compound stock solution (in a suitable solvent like acetone or ethanol)

-

Distilled water

-

Tween-80 (or other suitable surfactant)

-

Fresh, untreated host plant leaves (e.g., cabbage for P. xylostella)

-

Petri dishes lined with filter paper

-

Third-instar larvae of the target insect

-

Forceps

-

Beakers

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution in distilled water containing a small amount of surfactant (e.g., 0.1% Tween-80) to ensure even coating. A control solution containing only distilled water and the surfactant should also be prepared.

-

Leaf Dipping: Using forceps, dip individual host plant leaves into each test solution for a set time (e.g., 10-30 seconds), ensuring complete coverage.

-

Drying: Allow the treated leaves to air-dry completely in a fume hood.

-

Assay Setup: Place one treated leaf into each Petri dish.

-

Insect Introduction: Introduce a known number of third-instar larvae (e.g., 10-20) into each Petri dish.

-

Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

-

Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula, and determine the LC₅₀ value using probit analysis.

Workflow for the leaf-dip insecticidal bioassay.

Antifeedant Bioassay: No-Choice Test

This assay quantifies the feeding deterrence of a compound.

Materials:

-

Same as for the insecticidal bioassay.

-

Leaf area meter or image analysis software.

Procedure:

-

Preparation of Treated Leaves: Follow steps 1-3 of the leaf-dip method.

-

Assay Setup: Place a single treated leaf disc of a known area in a Petri dish.

-

Insect Introduction: Introduce a single, pre-starved (for 2-4 hours) third-instar larva into each Petri dish.

-

Incubation: Maintain the Petri dishes under controlled conditions for 24 hours.

-

Area Measurement: After 24 hours, remove the larva and measure the remaining leaf area.

-

Data Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area of leaf consumed in the control group and T is the area of leaf consumed in the treatment group.

Electrophysiological Recording: Tip-Recording from Gustatory Sensilla

This technique directly measures the neural response of insect taste organs to chemical stimuli.

Materials:

-

Live insect (e.g., adult moth or butterfly)

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., 10 mM KCl)

-

This compound solution in electrolyte

-

Amplifier and data acquisition system

Procedure:

-

Insect Preparation: Immobilize the insect on a platform using wax or a holder.

-

Electrode Placement: Insert a reference electrode (filled with electrolyte) into the insect's body. Position a recording electrode (also filled with electrolyte and the test compound) over a single gustatory sensillum on the insect's proboscis or tarsus using a micromanipulator.

-

Stimulation and Recording: Bring the recording electrode into contact with the tip of the sensillum. This completes the electrical circuit and delivers the stimulus. Record the resulting action potentials (spikes) from the gustatory receptor neurons.

-

Data Analysis: Analyze the spike frequency and amplitude to determine the neuron's response to this compound compared to a control (electrolyte alone).

Future Directions

While this compound shows significant promise as a bio-insecticide, further research is required to fully elucidate its potential. Key areas for future investigation include:

-

Broad-spectrum Efficacy: Testing the activity of this compound against a wider range of agricultural and public health pests.

-

Molecular Target Identification: Utilizing techniques such as photoaffinity labeling and genetic approaches to identify the specific gustatory receptors and other molecular targets of this compound.

-

Toxicology and Environmental Fate: Conducting comprehensive studies on the toxicity of this compound to non-target organisms and its persistence in the environment.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its insecticidal activity and selectivity.

-

Formulation Development: Developing stable and effective formulations for field application.

Conclusion

This compound is a promising natural product with demonstrated insecticidal and antifeedant activities. Its potential to act through gustatory deterrence makes it a valuable candidate for the development of novel and environmentally compatible pest management strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the insecticidal potential of this fascinating molecule.

References

- 1. Antifeedant and Insecticidal Activity of Quassinoids against Diamondback Moth (Plutella xylostella) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. academicjournals.org [academicjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Grátis: Inseticidas botânicos: seus princípios ativos, modo de ação e uso agrícola - Material Claro e Objetivo em PDF para Estudo Rápido [passeidireto.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Picrasin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasin B, a quassinoid triterpenoid isolated from plants of the Picrasma genus, has been a subject of interest for its potential pharmacological activities. Quassinoids, as a class, are known for their diverse biological effects, including anti-inflammatory, antimalarial, and anticancer properties. However, the preliminary cytotoxicity screening of this compound has yielded conflicting results in the scientific literature. Some studies report a lack of cytotoxic activity in specific cancer cell lines such as HeLa and A549[1], while other research on structurally related quassinoids suggests potential antineoplastic activity[2].

This technical guide aims to provide a comprehensive overview for researchers investigating the cytotoxic potential of this compound. It summarizes the available (though limited) quantitative data for this compound and related compounds, presents a detailed experimental protocol for in vitro cytotoxicity screening, and describes the key signaling pathways that may be involved in inducing cell death. This information is intended to serve as a foundational resource for designing and interpreting further preclinical studies.

Data Presentation: In Vitro Cytotoxicity of this compound and Related Quassinoids

The direct quantitative data on the cytotoxicity of this compound is sparse. The following table includes available data for this compound and the closely related compound, Nigakilactone C, to provide a comparative context for researchers. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function[3].

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference / Notes |

| This compound | HeLa, A549 | Not Specified | No cytotoxic activity observed | A review on the pharmacological effects of Picrasma quassioides mentions that this compound did not exhibit cytotoxicity towards these cell lines[1]. |

| Nigakilactone C | HT-1080 (human fibrosarcoma) | Not Specified | 3 - 6 | Studies on the related compound Nagilactone C (structurally similar to Nigakilactone C) have shown marked antiproliferative effects[4]. |

| Nigakilactone C | Colon 26-L5 (murine carcinoma) | Not Specified | 3 - 6 | Similar potency was observed in this murine cancer cell line[4]. |

| Nigakilactone C | MDA-MB-231 (human breast cancer) | Not Specified | 3 - 5 | Reported IC50 values for Nagilactone C in this breast cancer cell line[4]. |

| Nigakilactone C | AGS (human gastric cancer) | Not Specified | 3 - 5 | Reported IC50 values for Nagilactone C in this gastric cancer cell line[4]. |

| Nigakilactone C | HeLa (human cervical cancer) | Not Specified | 3 - 5 | Reported IC50 values for Nagilactone C in this cervical cancer cell line[4]. |

Note: The conflicting reports on this compound's cytotoxicity highlight the importance of empirical testing across a broad panel of cancer cell lines and a wide range of concentrations.

Experimental Protocols: Cytotoxicity Screening

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

MTT Assay Protocol

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

-

This compound (or other test compounds)

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a test compound like this compound using an in vitro cell-based assay.

Caption: Workflow for in vitro cytotoxicity screening of this compound using the MTT assay.

Potential Signaling Pathways in Cytotoxicity

Should this compound demonstrate cytotoxic effects, apoptosis, or programmed cell death, is a likely mechanism. The apoptotic process is primarily regulated by two interconnected signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

4.2.1. The Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability.

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

4.2.2. The Extrinsic (Death Receptor) Apoptosis Pathway

This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface.

Caption: The extrinsic (death receptor) pathway of apoptosis and its crosstalk.

Conclusion

The preliminary assessment of this compound's cytotoxicity presents a complex and, as yet, unresolved picture. The conflicting reports in the literature underscore the necessity for rigorous, systematic screening across a diverse range of cancer cell lines. This technical guide provides researchers with the foundational tools to undertake such an investigation: a summary of the current, albeit limited, data; a detailed, practical protocol for a standard cytotoxicity assay; and an overview of the key apoptotic signaling pathways that may mediate any observed cytotoxic effects. Further research is warranted to definitively characterize the cytotoxic profile of this compound and to determine its potential as a lead compound in anticancer drug discovery.

References

- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 4. benchchem.com [benchchem.com]

Picrasin B: A Technical Guide to its Role in Traditional Medicine and Modern Drug Discovery

A Deep Dive into the Quassinoid Showing Therapeutic Promise

For Immediate Release

This whitepaper provides an in-depth technical guide on Picrasin B, a quassinoid of significant interest to researchers, scientists, and drug development professionals. This compound is a bioactive compound isolated from plants of the Picrasma genus, which have a rich history in traditional medicine. This document explores the traditional uses of this compound-containing plants, its pharmacological activities, and the molecular pathways it modulates. Detailed experimental protocols for its extraction, isolation, and analysis are also provided, alongside quantitative data on its biological effects, to facilitate further research and development.

Traditional Medicine Context

This compound is a key phytochemical found in Picrasma quassioides (D.Don) Benn., a plant with a long history of use in traditional medicine across Asia, including in China, Korea, and Japan.[1] The plant, commonly known as Indian wood or bitterwood, has been traditionally used to treat a wide range of ailments. The dried branches and leaves are utilized for their therapeutic properties.[1]

In traditional Korean and Asian medicine, P. quassioides is characterized by its bitter and cold properties and is believed to affect the lung and large intestine meridians.[1] Its traditional applications include treatments for:

-

Fever and Infections: It is used to "remove heat" and for detoxification, making it a remedy for conditions like the common cold, upper respiratory tract infections, and diarrhea.[1]

-

Inflammatory Conditions: Traditional use extends to treating inflammatory disorders such as sore throat and eczema.[1]

-

Gastrointestinal Issues: It has been employed to alleviate gastritis.

-

Other Ailments: P. quassioides has also been used traditionally to treat rabies and snakebites.[1]

The bitter taste of the plant, attributed to its quassinoid content, including this compound, is also thought to improve appetite and digestion.

Pharmacological Activities and Mechanism of Action

Modern scientific research has begun to validate the traditional uses of Picrasma quassioides and its constituent compounds. This compound, as one of the active principles, has demonstrated a range of pharmacological activities. The primary areas of investigation include its anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While much of the research has focused on the crude extracts of P. quassioides, the involvement of quassinoids like this compound is strongly implicated. The primary signaling pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[2][3] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate this pathway, leading to the production of pro-inflammatory cytokines like TNF-α and interleukins.[4] Extracts of P. quassioides have been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of these inflammatory mediators.[5]

MAPK Signaling Pathway: The MAPK signaling cascade is another crucial pathway in the regulation of inflammation and other cellular processes.[6] Inhibition of this pathway can lead to a reduction in the inflammatory response.

The proposed mechanism for the anti-inflammatory action of this compound involves the inhibition of IκB degradation, which in turn prevents the nuclear translocation of the p50/p65 NF-κB complex. This leads to a downstream reduction in the expression of pro-inflammatory genes.

References

- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

Picrasin B: A Deep Dive into its Interaction with Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasin B, a quassinoid compound isolated from plants of the Picrasma genus, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's biological effects, with a specific focus on its intricate interactions with key cellular signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential and guiding future drug development efforts. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades modulated by this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on cell viability and key signaling molecules.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MKN-28 | Gastric Cancer | 2.5 | [1] |

| A-549 | Lung Cancer | 5.6 | [1] |

| HepG2 | Liver Cancer | 21.72 | [1] |

Table 2: Modulation of Key Signaling Proteins by this compound

| Pathway | Protein | Effect | Cell Line | Quantitative Change | Citation |

| NF-κB | IκBα | Inhibition of Degradation | RAW 264.7 | Concentration-dependent | [2] |

| NF-κB | p65 | Inhibition of Nuclear Translocation | RAW 264.7 | Concentration-dependent | [2] |

| MAPK | p38 | Increased Phosphorylation | Cervical Cancer Cells | Time-dependent increase | [3] |

| Apoptosis | Caspase-3 | Activation | MKN-28, A-549 | Increased activity | [1] |

| Apoptosis | Cytochrome c | Release from Mitochondria | MKN-28, A-549 | Increased cytosolic levels | [1] |

Core Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating several critical signaling pathways, primarily the NF-κB, MAPK, and intrinsic apoptosis pathways. There is also emerging evidence suggesting its influence on the STAT3 and PI3K/Akt pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and also plays a significant role in cell survival and proliferation.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

This compound has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory effects.[2] It is proposed that this compound interferes with the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases occurs through a tiered phosphorylation cascade.

Research suggests that this compound can modulate the MAPK pathway, although its precise effects can be cell-type dependent. In some cancer cells, this compound has been observed to activate the p38 MAPK pathway, which is often associated with the induction of apoptosis.[3]

The Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. The intrinsic, or mitochondrial, pathway of apoptosis is initiated by cellular stress and is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members of this family, such as Bax and Bak, induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[1] It promotes the release of cytochrome c from the mitochondria and subsequent activation of caspase-3.[1]

Potential Interactions with STAT3 and PI3K/Akt Pathways

Emerging evidence suggests that this compound may also influence the Signal Transducer and Activator of Transcription 3 (STAT3) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, both of which are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer. However, the direct and detailed mechanisms of this compound's interaction with these pathways require further investigation.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of this compound's interaction with cellular signaling pathways.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-